molecular formula C13H18O B12633942 3-(2-iso-Butoxyphenyl)-1-propene

3-(2-iso-Butoxyphenyl)-1-propene

Cat. No.: B12633942
M. Wt: 190.28 g/mol
InChI Key: NAOYRNUKJFRCEG-UHFFFAOYSA-N
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Description

3-(2-iso-Butoxyphenyl)-1-propene is an organic compound characterized by the presence of an iso-butoxy group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-iso-Butoxyphenyl)-1-propene typically involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by a series of reactions to introduce the propene chain. One common method involves the reaction of 2-iso-butoxyphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(2-iso-Butoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the propene group to a saturated alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of 3-(2-iso-Butoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(2-iso-Butoxyphenyl)propane.

    Substitution: Formation of halogenated derivatives such as 3-(2-iso-Butoxy-4-bromophenyl)-1-propene.

Scientific Research Applications

3-(2-iso-Butoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-iso-Butoxyphenyl)-1-propene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Isobutoxyaniline: A related compound with an amino group instead of a propene chain.

    (2-Isobutoxyphenyl)amine: Another similar compound with an amine group.

Uniqueness

3-(2-iso-Butoxyphenyl)-1-propene is unique due to the presence of the propene chain, which imparts different chemical reactivity and potential applications compared to its analogs. The iso-butoxy group also contributes to its distinct properties, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2-methylpropoxy)-2-prop-2-enylbenzene

InChI

InChI=1S/C13H18O/c1-4-7-12-8-5-6-9-13(12)14-10-11(2)3/h4-6,8-9,11H,1,7,10H2,2-3H3

InChI Key

NAOYRNUKJFRCEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC=C1CC=C

Origin of Product

United States

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